molecular formula C18H32O3 B1196558 9,12-Octadecadienoicacid, 8-hydroxy-, (9Z,12Z)-

9,12-Octadecadienoicacid, 8-hydroxy-, (9Z,12Z)-

Cat. No. B1196558
M. Wt: 296.4 g/mol
InChI Key: UKRXAPMQXXXXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,12-Octadecadienoicacid, 8-hydroxy-, (9Z,12Z)- is a natural product found in Gaeumannomyces graminis with data available.

Scientific Research Applications

1. Marker for Lipid Peroxidation

9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is highlighted as an ideal marker for lipid peroxidation (LPO) processes. It was found to be stable under various oxidation conditions, making it a reliable marker for studying LPO in biological systems (Spiteller & Spiteller, 1997).

2. Analysis in Pollen

Analysis of hydroxy fatty acids in pollen, such as 9-HODE, has been performed using ultraperformance liquid chromatography and mass spectrometry. This research aids in understanding the chemical composition and potential biological functions of pollen (Yang, Yang, & Li, 2012).

3. Antitumor Activity

9-HODE has been shown to possess antitumor activity. It demonstrated cytotoxicity against cancer cells in vitro and prolonged survival in mice with transplanted mammary tumor cells, highlighting its potential in cancer research (Hayshi et al., 1998).

4. Aromatase Inhibition

It also acts as an aromatase inhibitor, which is crucial in the treatment of hormone-sensitive cancers. Aromatase inhibition by 9-HODE has been studied in extracts from Urtica dioica roots (Kraus, Spiteller, & Bartsch, 1991).

5. Biocatalyst Applications

Lactobacillus rhamnosus was used as a biocatalyst for the regio- and stereoselective hydration of fatty acids, including 9-HODE, highlighting its potential in industrial chemical production (Serra & De Simeis, 2018).

6. Stereochemical Formation Studies

Research into the stereochemical aspects of 9-HODE formation from linoleic acid has provided insights into the enzymatic processes involved in its biosynthesis (Hamberg & Samuelsson, 1980).

properties

Product Name

9,12-Octadecadienoicacid, 8-hydroxy-, (9Z,12Z)-

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

8-hydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

UKRXAPMQXXXXTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)O

synonyms

10-HODE
8-HODE
8-hydroxylinoleic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9,12-Octadecadienoicacid, 8-hydroxy-, (9Z,12Z)-

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